molecular formula C9H13Cl2NO2 B13424018 (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride

(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B13424018
M. Wt: 238.11 g/mol
InChI Key: TXIKTUHBZAYFOQ-UHFFFAOYSA-N
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Description

(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H12ClNO2·HCl It is a derivative of methanamine, where the phenyl ring is substituted with chloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The chloro and methoxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)methanamine hydrochloride
  • (3,4-Dimethoxyphenethylamine)
  • (3-Chloro-4,5-dimethoxyphenyl)methanamine hydrochloride

Uniqueness

(2-Chloro-3,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.11 g/mol

IUPAC Name

(2-chloro-3,4-dimethoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C9H12ClNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H

InChI Key

TXIKTUHBZAYFOQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN)Cl)OC.Cl

Origin of Product

United States

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